4-(But-3-yn-1-yl)thiomorpholine
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Overview
Description
4-(But-3-yn-1-yl)thiomorpholine is an organic compound with the molecular formula C8H13NS It is a derivative of thiomorpholine, where the thiomorpholine ring is substituted with a but-3-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-yn-1-yl)thiomorpholine typically involves the reaction of thiomorpholine with propargyl bromide in the presence of a base such as cesium carbonate (Cs2CO3) in acetone at room temperature . This method is straightforward and efficient, providing a high yield of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(But-3-yn-1-yl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triple bond in the but-3-yn-1-yl group can be reduced to form alkenes or alkanes.
Substitution: The hydrogen atoms in the but-3-yn-1-yl group can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
4-(But-3-yn-1-yl)thiomorpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibitors and other biologically active compounds.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(But-3-yn-1-yl)thiomorpholine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The but-3-yn-1-yl group can participate in reactions that modify the activity of these targets, while the thiomorpholine ring can provide additional binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(But-3-yn-2-yl)thiomorpholine
- 4-(But-3-yn-1-yl)-2-(propan-2-yl)thiomorpholine
Uniqueness
4-(But-3-yn-1-yl)thiomorpholine is unique due to the presence of the but-3-yn-1-yl group, which provides distinct reactivity compared to other thiomorpholine derivatives. This unique structure allows for specific interactions and reactions that are not possible with other similar compounds .
Properties
IUPAC Name |
4-but-3-ynylthiomorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS/c1-2-3-4-9-5-7-10-8-6-9/h1H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIFTCJTBWJTCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1CCSCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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